1-(2-Fluorobenzyl)azetidine-3-carboxylic acid

Overview

Description

Molecular Structure Analysis

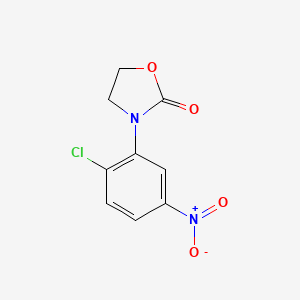

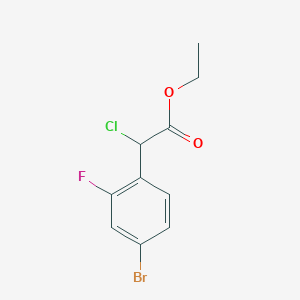

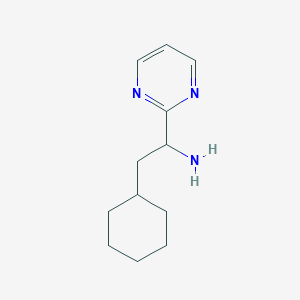

The molecular structure of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid is characterized by the presence of an azetidine ring, a carboxylic acid group, and a fluorobenzyl group.Physical And Chemical Properties Analysis

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid is a colorless oil . Its NMR spectra have been reported .Scientific Research Applications

Antibacterial Activity

- Summary of Application : Azetidines and their derivatives, including 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid, are valuable compounds in pharmaceutical research . They are extensively exploited in medicinal chemistry due to their broad spectrum of biological properties .

- Methods of Application : The construction of the β-lactam ring (2-azetidinone) is the most studied synthesis of lactams carried out by synthetic organic chemists and medicinal chemists due to its medicinal value . Azetidines have been prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .

- Results or Outcomes : The main reason for the high interest in this class of compounds is that the lactam moiety is present in various natural and synthetic compounds that possess a broad spectrum of biological properties .

Peptide Synthesis

- Summary of Application : Azetidine and its derivatives are used in peptide synthesis .

- Methods of Application : The specific methods of application in peptide synthesis are not detailed in the source .

- Results or Outcomes : The outcomes of using azetidine and its derivatives in peptide synthesis are not specified in the source .

Agrochemical Research

- Summary of Application : Azetidine and its derivatives are valuable compounds in agrochemical research .

- Methods of Application : The specific methods of application in agrochemical research are not detailed in the source .

- Results or Outcomes : The outcomes of using azetidine and its derivatives in agrochemical research are not specified in the source .

Foldameric Applications

- Summary of Application : Azetidine-2-carboxylic acid derivatives are of significant interest as potential foldameric building blocks .

- Methods of Application : The aziridines are the kinetically favored cyclization products and could be transformed into 3-bromoazetidine-3-carboxylic acid derivatives via thermal isomerization .

- Results or Outcomes : The new small-membered azaheterocyclic a- and b-amino acid derivatives contain a bromo-substituted carbon center as a useful moiety for functionalization .

Natural Occurrence

- Summary of Application : Azetidine-2-carboxylic acid has been known since 1955 to be present in rhizomes and fresh foliage of certain plants .

- Methods of Application : It is known to occur in two species from the Asparagaceae - Convallaria majalis (lily of the valley), and Polygonatum (solomon’s seal) .

- Results or Outcomes : The outcomes of the natural occurrence of azetidine-2-carboxylic acid are not specified in the source .

Polymer Chemistry

- Summary of Application : Aziridines and azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization .

- Methods of Application : The polymerizations of aziridine and azetidine provide various structures (i.e., branched vs. linear) and degrees of control . Monomer preparation for cationic, anionic, and other polymerization mechanisms is summarized .

- Results or Outcomes : The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Safety And Hazards

The safety data sheet for 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment, including face protection, should be worn when handling this compound .

Future Directions

properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-8(10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTUTTJHLWTABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride](/img/structure/B1455700.png)

![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1455701.png)

![{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine](/img/structure/B1455706.png)

![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B1455717.png)